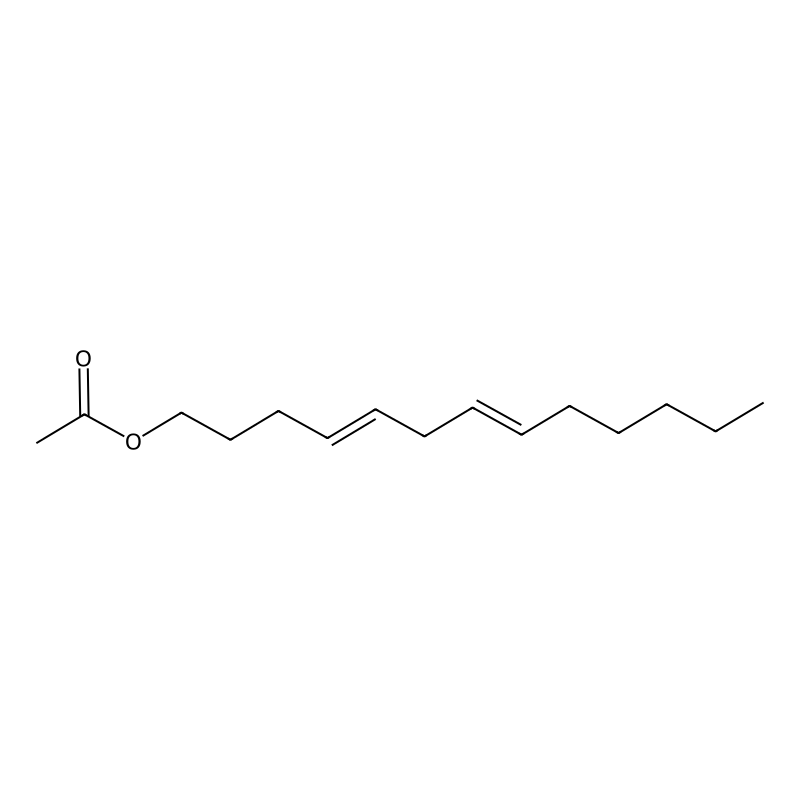

(Z,E)-Trideca-4,7-dien-1-yl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z,E)-Trideca-4,7-dien-1-yl acetate is an organic compound classified as an unsaturated ester. It possesses a molecular formula of and a molecular weight of approximately 238.37 g/mol. The compound features a tridecane backbone with two double bonds located at the 4th and 7th positions, along with an acetate functional group. This unique structure contributes to its distinctive chemical properties and biological activities, making it relevant in various fields, including organic chemistry, biology, and industrial applications .

- Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

- Reduction: The double bonds in the compound can be reduced to yield saturated esters through hydrogenation using catalysts like palladium on carbon.

- Substitution: The acetate group can be substituted with other functional groups via nucleophilic substitution reactions using reagents such as sodium methoxide.

These reactions are crucial for modifying the compound's structure for various applications.

As an insect pheromone, (Z,E)-trideca-4,7-dien-1-yl acetate plays a significant role in communication among insects. It binds to olfactory receptors, triggering behavioral responses such as mating attraction. Additionally, its interactions with specific enzymes and receptors in biological systems may modulate physiological activities, indicating potential therapeutic applications .

The synthesis of (Z,E)-trideca-4,7-dien-1-yl acetate typically involves the following steps:

- Formation of Diene Intermediate: This involves creating a tridecadiene compound through reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.

- Acetylation: The diene intermediate undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine or triethylamine under controlled conditions to ensure high yield and purity .

In industrial settings, optimized reaction conditions are employed for large-scale synthesis, utilizing continuous flow reactors and advanced purification techniques to enhance efficiency and cost-effectiveness.

(Z,E)-Trideca-4,7-dien-1-yl acetate has diverse applications across various domains:

- Pheromone Research: Utilized in studies related to insect behavior and communication.

- Flavor and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

- Chemical Synthesis: Serves as a precursor for synthesizing other organic compounds through various

Research into the interactions of (Z,E)-trideca-4,7-dien-1-yl acetate has demonstrated its potential to modulate biological processes by binding to specific receptors. Studies indicate that it influences mating behaviors in insects by acting on their olfactory systems. Further investigations into its interactions with enzymes could reveal additional therapeutic potentials .

Several compounds share structural similarities with (Z,E)-trideca-4,7-dien-1-yl acetate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (Z)-4-Tridecen-1-yl acetate | Contains a single double bond at position 4 | |

| (E,Z)-Tridecadienyl acetate | Different stereochemistry at double bonds | |

| 4E,7Z-Tridecadienyl acetate | Similar structure but different isomerism |

Uniqueness

(Z,E)-Trideca-4,7-dien-1-yl acetate is unique due to its specific arrangement of double bonds and the presence of the acetate group. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds, particularly in its role as an insect pheromone and its applications in flavor and fragrance industries .